Welcome to the BenchChem Online Store!
molecular formula Cu(OH)2CO3 B043907 Cupric acetate monohydrate CAS No. 6046-93-1

Cupric acetate monohydrate

Cat. No. B043907
M. Wt: 199.65 g/mol
InChI Key: NWFNSTOSIVLCJA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883119B2

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A 0.3 M copper (II) acetate monohydrate solution was prepared by dissolving 96 g of the copper salt in 1.6 L of deionized water at 60° C. 300 g of the calcined zeolite of example 1 was then added to this solution. An ion-exchange reaction between the H-form of the calcined zeolite described in example 1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 4.5 and 4.8 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.29% by weight and Na at 300 ppm, both reported on a volatile free basis. The BET surface of the calcined material was 468 m2/g, determined according to DIN 66131, and the Langmuir surface area was 636 m2/g, determined according to DIN 66135.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
zeolite
Quantity
300 g
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Cu]>O>[OH2:3].[C:6]([O-:9])(=[O:8])[CH3:7].[Cu+2:5].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
copper
Quantity
96 g
Type
reactant
Smiles
[Cu]
Name
Quantity
1.6 L
Type
solvent
Smiles
O
Step Three
Name
zeolite
Quantity
300 g
Type
reactant
Smiles
Step Four
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by agitating the slurry at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pH was between 4.5 and 4.8 during the reaction
FILTRATION
Type
FILTRATION
Details
The resulting mixture was then filtered
WASH
Type
WASH
Details
washed until the filtrate
CUSTOM
Type
CUSTOM
Details
the washed sample was dried at 90° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.